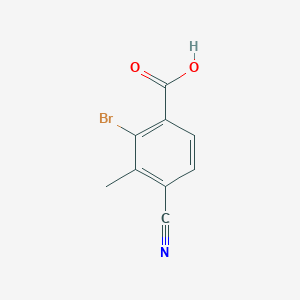
2-Bromo-4-cyano-3-methylbenzoic acid
Overview
Description
2-Bromo-4-cyano-3-methylbenzoic acid is a chemical compound with the molecular formula C9H6BrNO2 . It is used in various chemical reactions and has a molecular weight of 240.053 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-cyano-3-methylbenzoic acid consists of a benzene ring substituted with a bromo group, a cyano group, and a methyl group . The average mass of the molecule is 240.053 Da and the monoisotopic mass is 238.958176 Da .Physical And Chemical Properties Analysis
2-Bromo-4-cyano-3-methylbenzoic acid is a powder with a molecular weight of 240.06 .Scientific Research Applications
Pharmacological Studies
Research on compounds like methyl paraben and gallic acid highlights the interest in understanding the pharmacokinetics, toxicity, and biological activities of chemical compounds. Methyl paraben, for example, is known for its antimicrobial properties in food and cosmetic products, with extensive studies conducted on its absorption, metabolism, and excretion in humans and animals (Soni et al., 2002). Similarly, gallic acid has been recognized for its anti-inflammatory and antioxidant activities, indicating the potential for 2-Bromo-4-cyano-3-methylbenzoic acid to possess similar biological activities that could be explored for therapeutic applications (Bai et al., 2020).
Environmental and Health Impact Studies
The environmental persistence and health impacts of brominated compounds, particularly in the context of flame retardants and their by-products, have been a subject of research. These studies shed light on the fate, behavior, and toxicological profiles of brominated flame retardants in aquatic environments and their potential health risks (Haman et al., 2015). Research in this area could inform investigations into the environmental stability and degradation pathways of 2-Bromo-4-cyano-3-methylbenzoic acid, contributing to the assessment of its ecological impact.
Synthetic Chemistry Applications
The development of synthetic methodologies and the synthesis of complex molecules are crucial areas of chemical research. Studies on the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl illustrate the importance of efficient synthetic routes in the production of pharmaceuticals and other chemicals (Qiu et al., 2009). This underscores the potential for developing novel synthetic applications and methodologies utilizing 2-Bromo-4-cyano-3-methylbenzoic acid as an intermediate or reactant in organic synthesis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
properties
IUPAC Name |
2-bromo-4-cyano-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHHRWNTRULXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)
![N-[2-(4-bromophenyl)ethyl]oxan-4-amine](/img/structure/B1413225.png)



![(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B1413230.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)


![Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1413242.png)

